(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid
Overview
Description
“(2s)-6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Ylethanoic Acid” is a chemical compound . It is also known as an allosteric HIV-1 integrase (IN) inhibitor (ALLINI). This compound plays a crucial role in the replication of the Human immunodeficiency virus type 1 (HIV-1) .
Molecular Structure Analysis
The molecular formula of this compound is C19H15BrClNO3 . The molecular weight is 420.7 g/mol . For a detailed molecular structure analysis, advanced techniques like X-ray diffraction or neutron scattering could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 420.7 g/mol and a molecular formula of C19H15BrClNO3 . For a more detailed analysis, techniques like Atomic Force Microscopy (AFM) or Raman/Photoluminescence spectroscopy could be used .Scientific Research Applications
Synthesis and Intermediates
- The compound has been synthesized as a key intermediate for β-benzamido TACE inhibitors. An improved synthetic route for its synthesis from 2-methylquinoline has been developed, showing convenience, efficiency, and cost-effectiveness (Xing, 2009).
Antibacterial Activity
- Derivatives involving 2-phenylquinolin-4-yl and 1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl have shown antibacterial activities, suggesting potential application in fighting bacterial infections (Hui et al., 2000).
Cytotoxic Activity and Fluorescence Properties
- Certain 3-hydroxyquinolin-4(1H)-one derivatives, using similar structural bases, have been synthesized for cytotoxic activity against cancer cell lines and studied for fluorescence properties (Kadrić et al., 2014).
Catalysis and Reduction
- Studies have explored the reduction of nitroarenes and azaaromatic compounds, including quinolines, using formic acid and a ruthenium catalyst. This process might be relevant to the compound’s transformation (Watanabe et al., 1984).
Cannizzaro Reaction Utility
- The Cannizzaro reaction involving 2-chloro-3-formylquinolines led to the synthesis of 2-methoxy-3-formylquinolines, which could be relevant to the chemical transformations of this compound (Kumar et al., 2012).
Synthesis of Related Compounds
- The synthesis of related compounds like 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol shows the compound’s potential as a key intermediate in pharmaceutical synthesis (Chenhon, 2015).
Antimicrobial and Antimalarial Activities
- Novel quinoline derivatives have been synthesized and evaluated for antimicrobial and antimalarial activities, indicating potential therapeutic applications for similar compounds (Parthasaradhi et al., 2015).
properties
IUPAC Name |
(2S)-2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPDYQQAJUJPY-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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